1-(4-Bromo-2-methylbenzoyl)-3-hydroxypiperidine-3-carboxylic acid
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Overview
Description
1-(4-Bromo-2-methylbenzoyl)-3-hydroxypiperidine-3-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromo-substituted benzoyl group attached to a hydroxypiperidine ring, which is further substituted with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Friedel-Crafts Acylation: This involves the reaction of 4-bromo-2-methylbenzoic acid with piperidine-3-carboxylic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Amide Coupling: The compound can also be synthesized by coupling 4-bromo-2-methylbenzoic acid with 3-hydroxypiperidine-3-carboxylic acid using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or amines.
Substitution: Substitution reactions at the bromo group can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium iodide (NaI) and various amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Iodides, various amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of bioactive compounds with potential biological activities.
Medicine: The compound has shown promise in drug discovery, particularly in the design of new therapeutic agents targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2-methylbenzoyl)-3-hydroxypiperidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The bromo group enhances the compound's reactivity, while the hydroxyl and carboxylic acid groups contribute to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Bromo-2-methylbenzoyl)piperazine: This compound differs by having a piperazine ring instead of a hydroxypiperidine ring.
1-(4-Bromo-2-methylbenzoyl)piperidin-4-one: This compound features a piperidin-4-one ring instead of a hydroxypiperidine ring.
Uniqueness: 1-(4-Bromo-2-methylbenzoyl)-3-hydroxypiperidine-3-carboxylic acid is unique due to its combination of functional groups, which provide distinct chemical properties and reactivity compared to similar compounds. Its hydroxyl and carboxylic acid groups offer additional sites for chemical modification and interaction, making it a versatile intermediate in various applications.
Properties
IUPAC Name |
1-(4-bromo-2-methylbenzoyl)-3-hydroxypiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-9-7-10(15)3-4-11(9)12(17)16-6-2-5-14(20,8-16)13(18)19/h3-4,7,20H,2,5-6,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIVFIZRRMOPPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N2CCCC(C2)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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